(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime

Description

Properties

IUPAC Name |

8-bromo-7-[(2E)-2-hydroxyiminoethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN5O3/c1-13-6-5(7(16)14(2)9(13)17)15(4-3-11-18)8(10)12-6/h3,18H,4H2,1-2H3/b11-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTAZJZBASMBMG-QDEBKDIKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)C/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime is a purine derivative with potential biological activities. This compound is of interest due to its structural features that may contribute to various biological effects, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse sources, including molecular docking studies, synthesis methods, and biological assays.

Chemical Structure and Properties

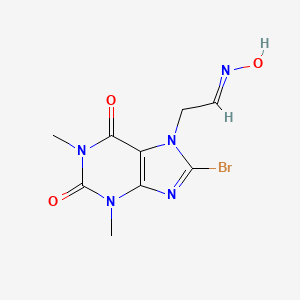

The compound is characterized by the following structural formula:

It features a brominated purine core with an oxime functional group that may enhance its reactivity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar purine derivatives. For instance, compounds with oxime functionalities have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime | TBD | TBD |

Anticancer Activity

The anticancer potential of purine derivatives has been widely researched. For example, some studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways such as the inhibition of DNA synthesis and modulation of signaling pathways . The specific activity of this compound remains to be fully elucidated but may follow these trends.

Molecular Docking Studies

Molecular docking simulations provide insights into the binding affinity and interaction modes of (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime with various biological targets. Preliminary docking studies indicate that this compound may bind effectively to enzyme active sites involved in cellular processes such as metabolism and signaling.

Table 2: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Enzyme A | -8.5 | Hydrogen Bonds |

| Enzyme B | -7.0 | Hydrophobic Interactions |

| Enzyme C | -9.0 | Ionic Interactions |

Case Studies

- Antibacterial Screening : A recent study screened a series of purine derivatives for antibacterial activity using disc diffusion methods, highlighting the promising effects of compounds similar to (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime against resistant bacterial strains .

- Anticancer Research : In vitro studies have demonstrated that purine derivatives can inhibit cell proliferation in various cancer cell lines. The specific effects of (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-purin-7(6H)-yl)acetaldehyde oxime are under investigation but are expected to align with these findings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:

Research indicates that derivatives of purine compounds, including those similar to (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime, exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications to the purine structure can enhance selectivity and potency against specific cancer types by inhibiting key enzymes involved in nucleic acid synthesis .

Antiviral Activity:

The compound's structure suggests potential antiviral properties. Similar compounds have been investigated for their ability to inhibit viral replication mechanisms. For example, purine derivatives have been studied for their effectiveness against RNA viruses by targeting viral polymerases .

Biochemical Applications

Enzyme Inhibition:

this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of a bromine atom and the dioxo functional groups can enhance binding affinity to enzyme active sites, leading to potential applications in drug design aimed at metabolic disorders .

Molecular Docking Studies:

Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies help elucidate the mechanism of action and guide the synthesis of more potent analogs . The computational modeling provides insights into how structural modifications can improve efficacy.

Therapeutic Applications

Diabetes Management:

Compounds related to this compound have been suggested for use in managing diabetes by modulating G-protein-coupled receptors (GPCRs), which play a crucial role in glucose metabolism and insulin sensitivity .

Neurological Disorders:

There is emerging evidence that purine derivatives may have neuroprotective effects. Studies suggest that they could be beneficial in treating conditions such as Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Key Properties

| Substituent | Electrophilicity | Hydrogen-Bonding | Solubility (LogP) |

|---|---|---|---|

| 8-Bromo | High | Low | 1.2 |

| 8-Diethylamino | Low | Moderate | -0.5 |

| Oxime | Moderate | High | 0.8 |

| Hydrazide | Low | Moderate | 1.5 |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing (E)-2-(8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetaldehyde oxime?

Answer :

Synthesis optimization should begin with screening aryl halide chemistry informer libraries (e.g., Merck’s Aryl Halide Chemistry Informer Library) to evaluate reaction compatibility with brominated purine scaffolds . Key parameters include:

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling or Ullmann-type reactions.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Oxime formation : Use hydroxylamine hydrochloride under mildly acidic conditions (pH 4–5) to favor (E)-isomer selectivity .

- Purification : Reverse-phase HPLC or silica gel chromatography to isolate high-purity fractions.

Basic: How can researchers characterize the compound’s structural and electronic properties?

Answer :

Employ a multi-technique approach:

- NMR spectroscopy : H and C NMR to confirm regioselectivity of bromination at the purine C8 position and oxime geometry .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).

- Mass spectrometry : High-resolution ESI-MS to validate molecular formula and detect fragmentation patterns .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density and predict reactive sites .

Basic: What experimental protocols ensure stability during storage and handling?

Answer :

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light sensitivity : Store in amber vials under inert gas (argon) to prevent photodegradation of the oxime group.

- Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake, which may hydrolyze the oxime .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer :

Address discrepancies through:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests to distinguish direct target effects from off-target interactions .

- Dose-response analysis : Use nonlinear regression (e.g., Hill equation) to validate IC values across independent studies.

- Meta-analysis : Apply statistical models (e.g., random-effects models) to account for inter-lab variability in assay conditions .

Advanced: How to design degradation studies to evaluate environmental fate and metabolite formation?

Answer :

Follow protocols from environmental chemistry frameworks (e.g., Project INCHEMBIOL):

- Hydrolytic degradation : Expose the compound to pH 3–9 buffers at 25–50°C, monitoring via LC-MS for oxime hydrolysis products (e.g., aldehydes) .

- Photolytic degradation : Use simulated sunlight (Xe arc lamp) to identify photooxidation byproducts.

- QSAR modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .

Advanced: What theoretical frameworks guide mechanistic studies of its biological interactions?

Answer :

Link experimental data to conceptual models:

- Molecular docking : Use AutoDock Vina to simulate binding to purine-binding enzymes (e.g., adenosine deaminase).

- Kinetic isotope effects (KIE) : Study H or C isotopic labeling to elucidate rate-limiting steps in enzyme inhibition .

- Systems biology : Integrate omics data (transcriptomics/proteomics) to map downstream signaling pathways affected by the compound .

Advanced: How to assess ecological risks using standardized toxicity assays?

Answer :

Adopt tiered testing strategies:

- Acute toxicity : Daphnia magna immobilization assays (OECD 202) and algal growth inhibition (OECD 201).

- Chronic toxicity : Fish embryo toxicity tests (FET; OECD 236) to evaluate developmental effects.

- Trophic transfer studies : Use stable isotope tracing in model food chains (e.g., algae → Daphnia → zebrafish) .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer :

Combine genetic and pharmacological tools:

- CRISPR/Cas9 knockout : Target putative receptors (e.g., purinergic receptors) to confirm on-target effects.

- Photoaffinity labeling : Incorporate azide/alkyne tags to crosslink and identify binding proteins via click chemistry .

- Metabolomics : Track ATP/ADP ratios or cyclic nucleotide levels to assess purine metabolism disruption .

Advanced: How can computational models predict regioselectivity in derivative synthesis?

Answer :

Use quantum mechanical and cheminformatics tools:

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the purine scaffold.

- Retrosynthetic analysis : Apply AI-driven platforms (e.g., ASKCOS) to propose feasible routes for bromine substitution or oxime functionalization .

- SAR libraries : Generate 3D-QSAR models using CoMFA/CoMSIA to prioritize derivatives with enhanced bioactivity .

Advanced: What statistical methods ensure reproducibility in cross-laboratory studies?

Answer :

Implement robust data harmonization:

- Design of Experiments (DoE) : Use split-plot designs to account for batch effects and instrument variability .

- Inter-laboratory calibration : Share certified reference materials (CRMs) and standardized protocols (e.g., ISO 17025).

- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in collaborative datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.